2-(2-((3-甲氧基苄基)硫代)-4-甲基-6-氧代-1,6-二氢嘧啶-5-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

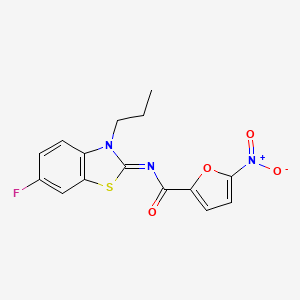

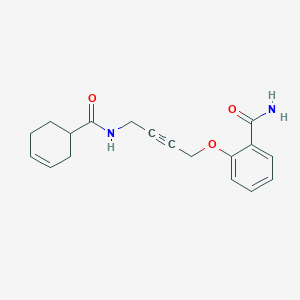

The compound is a complex organic molecule that contains several functional groups, including a methoxybenzyl group, a thio group, a pyrimidinone ring, and an acetic acid group . These groups could potentially confer a variety of chemical properties to the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxybenzyl group could potentially be introduced through a Williamson ether synthesis . The pyrimidinone ring might be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the pyrimidinone ring suggests that the molecule might have a planar structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the thio group might make the compound susceptible to oxidation reactions . The acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetic acid group might make the compound soluble in water . The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .科学研究应用

Organic Synthesis: Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a prominent method in organic synthesis for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysis to join two organic groups . The compound could potentially serve as a precursor or intermediate in the synthesis of more complex molecules through SM coupling, given its structural features that resemble those of boron reagents used in such reactions.

Medicinal Chemistry: Drug Synthesis

In medicinal chemistry, the compound’s structure hints at its potential utility in the synthesis of pharmaceuticals. For instance, its pyrimidinyl moiety is a common feature in many drugs, suggesting it could be a key intermediate in the development of new medications . Its application could span from anti-depressants to other therapeutic areas where pyrimidine derivatives are relevant.

Agriculture: Pesticide Development

The boron-containing compounds are known for their role in plant growth and protection. The subject compound could be investigated for its efficacy as a component of pesticide formulations, possibly enhancing the stability or bioavailability of the active ingredients .

Material Science: Polymer Chemistry

In material science, particularly in polymer chemistry, the compound could be explored as a monomer or a cross-linking agent due to its reactive functional groups. This could lead to the development of new polymeric materials with enhanced properties such as increased thermal stability or specific mechanical characteristics .

Environmental Science: Pollutant Remediation

The thioether group in the compound suggests a potential application in environmental science, particularly in pollutant remediation. Thioethers are known to bind heavy metals, which could make the compound useful in the capture and removal of environmental contaminants .

Analytical Chemistry: Chromatography

Lastly, in analytical chemistry, the compound’s unique structure could be utilized in chromatography as a derivatization agent to improve the detection and quantification of analytes with similar structural features .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-9-12(7-13(18)19)14(20)17-15(16-9)22-8-10-4-3-5-11(6-10)21-2/h3-6H,7-8H2,1-2H3,(H,18,19)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZNRTVWUUJJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3-Methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2862625.png)

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2862636.png)

![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)

![Benzo[d]thiazol-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862639.png)

![3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2862641.png)

![(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2862643.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate](/img/structure/B2862644.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2862645.png)